1-(1-(But-2-ynoyl)piperidin-3-yl)-3-(4-chlorobenzyl)imidazolidin-2-one
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Overview
Description
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE is a complex organic compound with a molecular formula of C19H22ClN3O2 and a molecular weight of 359.85 . This compound features a tetrahydroimidazole core, a piperidine ring, and a chlorobenzyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other tetrahydroimidazole derivatives and piperidine-containing molecules. Compared to these, 1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22ClN3O2 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-(1-but-2-ynoylpiperidin-3-yl)-3-[(4-chlorophenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H22ClN3O2/c1-2-4-18(24)21-10-3-5-17(14-21)23-12-11-22(19(23)25)13-15-6-8-16(20)9-7-15/h6-9,17H,3,5,10-14H2,1H3 |
InChI Key |
HDVMRMRFKQEHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)N2CCN(C2=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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